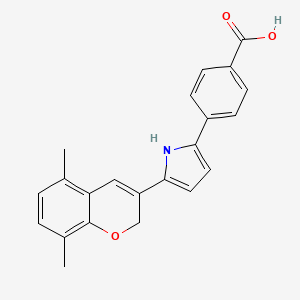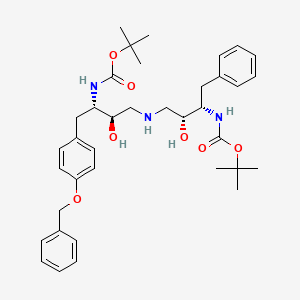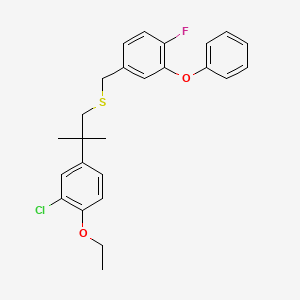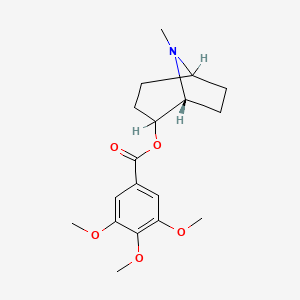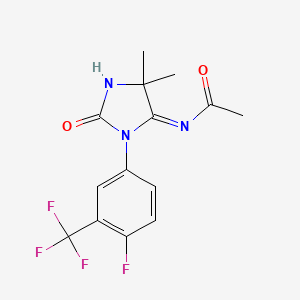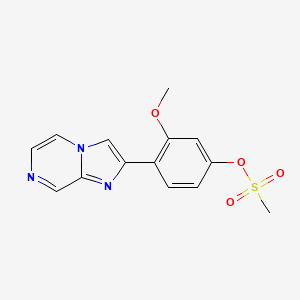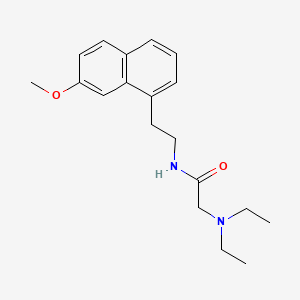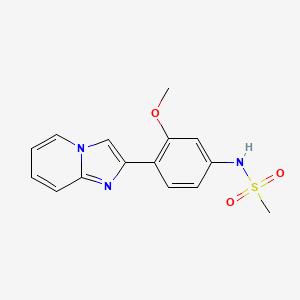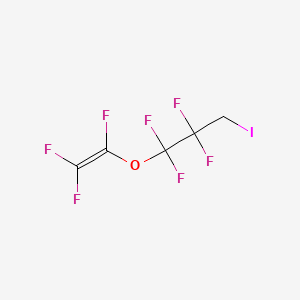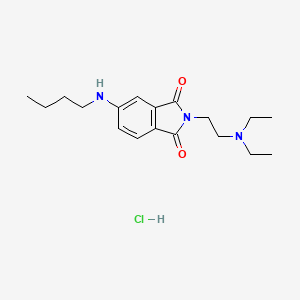
Fluorouracil sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorouracil sodium is synthesized through a multi-step chemical process. The synthesis typically begins with the fluorination of uracil, a naturally occurring pyrimidine nucleobase. The fluorination is achieved using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The resulting 5-fluorouracil is then converted to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the fluorination and subsequent reactions are carefully monitored to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorouracil sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to form dihydrofluorouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Forms dihydrofluorouracil.
Substitution: Results in substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Fluorouracil sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other reactions involving pyrimidine analogs.
Biology: Employed in studies of DNA and RNA synthesis inhibition, providing insights into cellular processes and genetic regulation.
Medicine: Extensively used in cancer research to develop and test new chemotherapy regimens.
Mécanisme D'action
Fluorouracil sodium exerts its effects by interfering with the synthesis of DNA and RNA. After entering the cell, it is converted into active metabolites, including fluorodeoxyuridine monophosphate (F-dUMP) and fluorouridine triphosphate (F-UTP). F-dUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine triphosphate and subsequent DNA damage. F-UTP is incorporated into RNA, disrupting RNA processing and function .
Comparaison Avec Des Composés Similaires
Fluorouracil sodium is often compared with other pyrimidine analogs and antimetabolites, such as:
Capecitabine: An oral prodrug of fluorouracil that is converted to fluorouracil in the body. It offers the advantage of oral administration but has similar side effects.
Tegafur: Another prodrug of fluorouracil, often combined with other agents to enhance its efficacy.
Cytarabine: A pyrimidine analog used primarily in the treatment of leukemia.
This compound is unique in its ability to be used both topically and intravenously, providing flexibility in its application for different types of cancers .
Propriétés
Numéro CAS |
14787-18-9 |
|---|---|
Formule moléculaire |
C4H2FN2NaO2 |
Poids moléculaire |
152.06 g/mol |
Nom IUPAC |
sodium;5-fluoro-1H-pyrimidin-3-ide-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1 |
Clé InChI |
XLBUSGPKSVRQSF-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=O)[N-]C(=O)N1)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


